N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide
Description
N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[25]octane-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a thiaspiro ring system
Properties
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-2-22-15(5-8-19-22)21-9-3-4-14(17(21)24)20-16(23)13-12-18(13)6-10-27(25,26)11-7-18/h5,8,13-14H,2-4,6-7,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIXIWMGQYHYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N2CCCC(C2=O)NC(=O)C3CC34CCS(=O)(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the construction of the thiaspiro ring system. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the correct formation of each ring system.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, piperidine, and thiaspiro derivatives, such as:
- N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide
- N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate
Uniqueness
What sets N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide apart is its unique combination of ring systems and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
